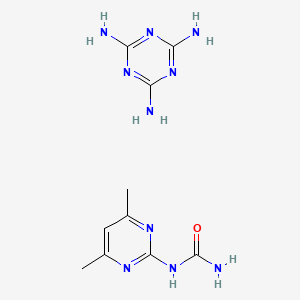
Undecanoic acid, 2-acetyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecanoic acid, 2-acetyl-, methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Undecanoic acid, 2-acetyl-, methyl ester can be synthesized through the esterification of undecanoic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester.
Análisis De Reacciones Químicas
Types of Reactions
Undecanoic acid, 2-acetyl-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into undecanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Undecanoic acid and methanol.
Reduction: Undecanol.
Transesterification: A different ester depending on the alcohol used.
Aplicaciones Científicas De Investigación
Undecanoic acid, 2-acetyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in antifungal treatments.
Industry: Used as a plasticizer in polymers and as a fragrance agent in aroma and flavor chemicals.
Mecanismo De Acción
The mechanism by which undecanoic acid, 2-acetyl-, methyl ester exerts its effects involves its interaction with cellular components. For instance, its antifungal activity is believed to involve the disruption of fungal cell membranes, leading to cell lysis. The compound may also interfere with the expression of genes critical for fungal virulence.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl undecanoate
- Methyl undecylenate
- Methyl n-undecanoate
Uniqueness
Undecanoic acid, 2-acetyl-, methyl ester is unique due to its specific structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
113081-88-2 |
|---|---|
Fórmula molecular |
C14H26O3 |
Peso molecular |
242.35 g/mol |
Nombre IUPAC |
methyl 2-acetylundecanoate |
InChI |
InChI=1S/C14H26O3/c1-4-5-6-7-8-9-10-11-13(12(2)15)14(16)17-3/h13H,4-11H2,1-3H3 |
Clave InChI |
HCSJAMNXGUVNNQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(C(=O)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one](/img/structure/B14313870.png)
![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro-](/img/structure/B14313872.png)



![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane](/img/structure/B14313898.png)
![1-{2-[4-(2-Iodo-1,2-diphenylethenyl)phenoxy]ethyl}aziridine](/img/structure/B14313908.png)


![1H-Cyclopenta[b]anthracene-1,2,3-trione](/img/structure/B14313917.png)
